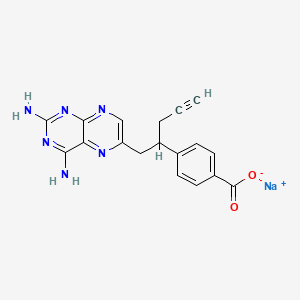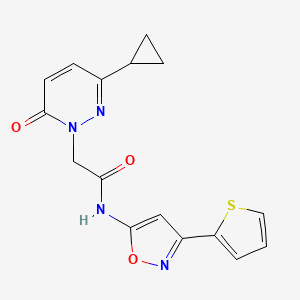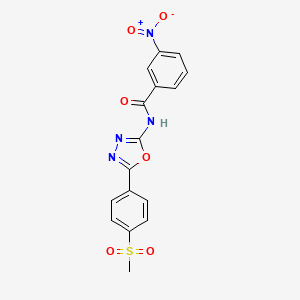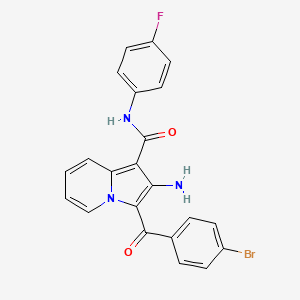
Sodium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate is a chemical compound with the CAS Number: 1445586-50-4 . It has a molecular weight of 370.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is sodium 4- (1- (2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate . The InChI code for this compound is 1S/C18H16N6O2.Na/c1-2-3-12 (10-4-6-11 (7-5-10)17 (25)26)8-13-9-21-16-14 (22-13)15 (19)23-18 (20)24-16;/h1,4-7,9,12H,3,8H2, (H,25,26) (H4,19,20,21,23,24);/q;+1/p-1 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Molecular Structure and Properties
- The compound sodium 2-[6-amino-2,4(3H,5H)-dioxopyrimidin-5-ylazo]benzoate heptahydrate exhibits interesting structural properties due to its monovalent anion with charged carboxylate and uracil groups and a protonated azo group. This composition contributes to the planarity of the anion, which is crucial for its potential applications in various scientific fields (R. Kivekäs et al., 1995).
Coordination Chemistry
- In the realm of coordination chemistry, sodium 4-([4-[N,N-bis(2-hydroxyethyl)amino]phenyl]diazenyl)benzoate demonstrates how sodium ions can be coordinated in a crystal structure. Such coordination is achieved through O atoms of water molecules and hydroxy groups of the chromophore, indicating the potential for developing complex coordination compounds (R. Centore & A. Tuzi, 2001).
Corrosion Inhibition
- Schiff base derivatives like sodium (E)-4-(nitrobenzylideneamino)-benzoate have been explored for their role as corrosion inhibitors. These compounds can significantly alter the pitting potential of metals like stainless steel, indicating their utility in materials science and engineering (M. Talebian et al., 2019).
Magnetic Properties
- The study of novel undecametallic iron(III) clusters, involving compounds like sodium benzoate, has revealed interesting magnetic properties. These clusters exhibit an S = (11)/(2) spin ground state, which is significant in the field of magnetism and material science (L. Jones et al., 2003).
Hydrogen Bonding in Coordination Polymers
- Sodium (E,Z)-2-[2-(1-cyano-2-methoxy-2-oxoethylidene)hydrazinyl]benzenesulfonate, a compound similar in function, demonstrates the intricate interplay of intra- and intermolecular hydrogen bonding in coordination polymers. Such studies are crucial for understanding molecular interactions in various applications, including drug design (K. Mahmudov et al., 2014).
Electrochemical Properties
- The electrochemical properties of sodium 4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoate, a representative azolidone, have been studied in detail, revealing information about its reduction processes and potential applications in electrochemistry (O. Tymoshuk et al., 2018).
Bioactivity and Pharmacology
- The bioactivity of derivatives of 2,4-diaminopteridin, such as triazenyl-substituted pyrimethamine, has been explored. These compounds exhibit selective activity against certain enzymes, highlighting their potential in pharmacological research (M. Stevens et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
sodium;4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2.Na/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16;/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQWNOOJPMFCFW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N6NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)
![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)



![N-(8,9-Dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizin-2-YL)-benzofuran-2-carboxamide](/img/structure/B2373995.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2373998.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2374002.png)
![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2374003.png)
![(Z)-ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2374005.png)
![N-(3-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2374008.png)
